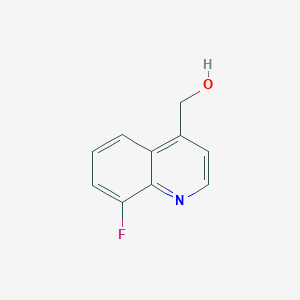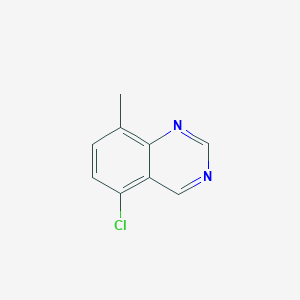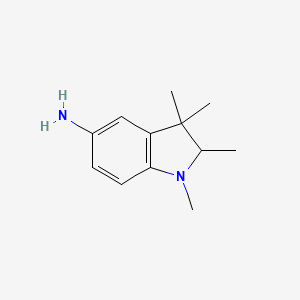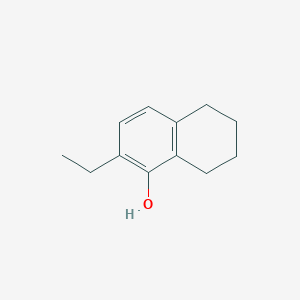
(8-Fluoroquinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Fluoroquinolin-4-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of 8-fluoroquinoline.
Fluorination: The fluorination of quinoline can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methanol Addition:
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline aldehydes or quinoline carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of quinoline derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of suitable solvents.
Major Products:
Oxidation: Quinoline aldehydes, quinoline carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
(8-Fluoroquinolin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (8-Fluoroquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Quinolin-4-ylmethanol: Lacks the fluorine atom, resulting in different biological activities and properties.
8-Fluoroquinoline: Does not have the methanol group, affecting its reactivity and applications.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a methanol group, leading to distinct chemical behavior.
Uniqueness: (8-Fluoroquinolin-4-yl)methanol is unique due to the combined presence of the fluorine atom and methanol group, which imparts specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C10H8FNO |
|---|---|
分子量 |
177.17 g/mol |
IUPAC名 |
(8-fluoroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2 |
InChIキー |
RBEWQBPGFRBWQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)




![9-Methylfuro[3,2-F]quinoline](/img/structure/B11910394.png)


![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)

